molecular formula C12H2Br8 B1228391 Octabromobiphenyl CAS No. 27858-07-7

Octabromobiphenyl

Cat. No.: B1228391
CAS No.: 27858-07-7
M. Wt: 785.4 g/mol
InChI Key: NDRKXFLZSRHAJE-UHFFFAOYSA-N
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Description

Octabromobiphenyl is a brominated flame retardant belonging to the group of polybrominated biphenyls. These compounds are characterized by the presence of multiple bromine atoms attached to a biphenyl structure. This compound is known for its high thermal stability and effectiveness in reducing flammability, making it a valuable additive in various industrial applications, particularly in the production of plastics and electronic equipment .

Mechanism of Action

Target of Action

Octabromobiphenyl primarily targets the Aryl Hydrocarbon Receptor (AhR) . The AhR is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates .

Mode of Action

This compound interacts with its target, the AhR, by binding to it. This binding activates the AhR, which in turn initiates the transcriptional upregulation of a number of genes . This results in changes in biochemical and endocrine pathways, cell cycle regulation, morphogenesis, oxidative stress response, and various other processes .

Biochemical Pathways

The predominant interaction of this compound is believed to involve the AhR . Upon activation, the AhR initiates the transcriptional upregulation of a number of genes, affecting biochemical and endocrine pathways, cell cycle regulation, morphogenesis, oxidative stress response, and various other processes .

Pharmacokinetics

It is known that this compound is a persistent organic pollutant, indicating that it is resistant to environmental degradation and can accumulate in the environment and in organisms .

Result of Action

The result of this compound’s action involves mediating the biochemical and toxic effects of halogenated aromatic hydrocarbons . It is involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues . It also regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .

Action Environment

This compound is a brominated flame retardant that belongs to the group of polybrominated diphenyl ethers (PBDEs) . It is used in conjunction with antimony trioxide as a flame retardant in the housings of electrical and electronic equipment . The use of this compound is banned or restricted in most areas due to its toxicity and persistence in the environment . Environmental factors such as the presence of other chemicals, temperature, and pH could potentially influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Octabromobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One of the key interactions of this compound is with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding to this compound, the aryl hydrocarbon receptor translocates to the nucleus, where it binds to specific DNA sequences known as xenobiotic response elements (XREs). This binding activates the transcription of various phase I and phase II xenobiotic metabolizing enzymes, such as cytochrome P450 1A1 (CYP1A1). These enzymes play a crucial role in the detoxification and metabolism of xenobiotic compounds .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of the aryl hydrocarbon receptor by this compound can lead to alterations in the expression of genes involved in cell cycle regulation, apoptosis, and oxidative stress response. Additionally, this compound can disrupt cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As mentioned earlier, this compound binds to the aryl hydrocarbon receptor, leading to the activation of xenobiotic response elements and subsequent transcription of detoxifying enzymes. This interaction not only mediates the biochemical and toxic effects of this compound but also influences various cellular processes, including cell cycle regulation and apoptosis. Furthermore, this compound can inhibit or activate specific enzymes, thereby modulating their activity and impacting cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation through various pathways, including photodegradation and microbial degradation. Long-term exposure to this compound has been associated with persistent alterations in gene expression, enzyme activity, and cellular metabolism. These changes can have lasting effects on cellular function, even after the removal of the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may induce mild biochemical and cellular changes, while higher doses can lead to more pronounced effects, including toxicity and adverse outcomes. Threshold effects have been observed, where specific dosages are required to elicit certain biological responses. High doses of this compound can result in toxic effects, such as liver damage, endocrine disruption, and immunotoxicity. These findings highlight the importance of dose-dependent studies to understand the full spectrum of this compound’s effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and detoxification. The primary metabolic pathway for this compound involves its hydroxylation by cytochrome P450 enzymes, particularly CYP1A1. This hydroxylation process generates hydroxylated metabolites, which can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body. These metabolic transformations play a crucial role in reducing the toxicity and persistence of this compound in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cells, it can bind to intracellular proteins, such as cytosolic binding proteins, which facilitate its transport to specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as lipid solubility, tissue affinity, and the presence of specific transporters. These factors determine the localization and accumulation of this compound in different tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize to cellular membranes, including the plasma membrane and organelle membranes. This localization is facilitated by its lipophilic nature and interactions with membrane-associated proteins. Additionally, this compound can undergo post-translational modifications, such as phosphorylation, which can influence its targeting to specific subcellular compartments. The subcellular localization of this compound plays a crucial role in determining its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octabromobiphenyl typically involves the bromination of biphenyl. This process can be carried out using bromine or bromine-containing reagents under controlled conditions. The reaction is usually conducted in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the bromination process. The reaction conditions, including temperature and solvent choice, are optimized to achieve the desired degree of bromination .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous bromination of biphenyl in large reactors, with careful control of reaction parameters to ensure consistent product quality. The final product is purified through various techniques, such as recrystallization or distillation, to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Octabromobiphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Octabromobiphenyl has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of Octabromobiphenyl: this compound is unique due to its specific bromination pattern, which imparts distinct physical and chemical properties. Its high bromine content provides excellent flame-retardant properties, making it particularly effective in applications requiring high thermal stability and fire resistance .

Properties

IUPAC Name

1,2,3,4,5-pentabromo-6-(2,3,4-tribromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Br8/c13-4-2-1-3(6(14)7(4)15)5-8(16)10(18)12(20)11(19)9(5)17/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRKXFLZSRHAJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Br8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871357
Record name 2,2',3,3',4,4',5,6-Octabromobiphenyl
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Molecular Weight

785.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White solid; [HSDB]
Record name Octabromobiphenyl
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Solubility

Soluble in methylene chloride and benzene, In water, 20-30 ug/kg at 25 °C
Record name OCTABROMOBIPHENYL
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Vapor Pressure

7X10-11 mm Hg at 28 °C
Record name OCTABROMOBIPHENYL
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White solid

CAS No.

27858-07-7, 2181003-05-2
Record name Octabromobiphenyl
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Record name 1,1'-Biphenyl, ar,ar,ar,ar,ar',ar',ar',ar'-octabromo-
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Record name 2,2',3,3',4,4',5,6-Octabromobiphenyl
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Record name Tetrabromo(tetrabromophenyl)benzene
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Record name OCTABROMOBIPHENYL
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Melting Point

200-250 °C
Record name OCTABROMOBIPHENYL
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7350
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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